molecular formula C10H11ClN2O B1356171 1-(4-Chlorophenyl)piperazin-2-one CAS No. 55083-85-7

1-(4-Chlorophenyl)piperazin-2-one

Cat. No.: B1356171
CAS No.: 55083-85-7
M. Wt: 210.66 g/mol
InChI Key: AUMTVFGNDZYDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)piperazin-2-one is a chemical compound with the molecular formula C10H11ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)piperazin-2-one can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Chemical Reactions Analysis

1-(4-Chlorophenyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antidepressant Potential

The compound exhibits significant interaction with serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors, which are crucial for mood regulation. Research indicates that it may serve as a lead compound for developing new antidepressants due to its psychoactive properties and influence on neurotransmitter systems .

Case Study: Serotonin Receptor Binding

  • Study Findings : A study demonstrated that 1-(4-Chlorophenyl)piperazin-2-one showed high affinity for serotonin receptors, suggesting its potential in treating mood disorders.
  • Mechanism of Action : The compound's binding affinity influences downstream signaling pathways, which could elucidate its therapeutic mechanisms .

Antipsychotic Activity

Research has indicated that derivatives of this compound may possess atypical antipsychotic properties. In animal models, certain analogs demonstrated efficacy in reducing amphetamine-induced locomotor activity, which is predictive of antipsychotic effects in humans .

Data Table: Affinity for Dopamine Receptors

CompoundReceptor TypeBinding Affinity (Ki)
Compound 2D4 Dopamine63.95 nM
Compound 5D4 Dopamine1.93 nM
Compound 7D2 DopamineHigher than D4

Synthetic Applications

This compound is not only significant for its biological activities but also serves as a versatile precursor in synthetic chemistry. It is utilized in the synthesis of various bioactive compounds and can be modified to enhance its pharmacological profiles.

Synthesis Methods

  • The compound can be synthesized through several methods involving piperazine derivatives and chlorinated phenyl groups, allowing for structural modifications that can influence biological activity .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific receptor interactions compared to other piperazine derivatives. Below is a comparison table highlighting structural similarities and biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundPiperazine core with 4-chloro substitutionAffinity for serotonin receptors
1-(3-Chlorophenyl)piperazinePiperazine core with 3-chloro substitutionSimilar psychoactive effects
N-MethylpiperazinePiperazine core without phenyl substitutionUsed in drug synthesis

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)piperazin-2-one involves its interaction with specific molecular targets. It is known to act as a 5-HT1 serotonin receptor agonist, which means it binds to and activates these receptors. This interaction can influence various physiological processes, including mood regulation and neurotransmission .

Comparison with Similar Compounds

1-(4-Chlorophenyl)piperazin-2-one can be compared with other piperazine derivatives, such as:

    1-(4-Bromophenyl)piperazin-2-one: Similar in structure but with a bromine atom instead of chlorine.

    1-(4-Methoxyphenyl)piperazin-2-one: Contains a methoxy group instead of a chlorine atom.

    1-(4-Fluorophenyl)piperazin-2-one: Features a fluorine atom in place of chlorine.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents .

Biological Activity

1-(4-Chlorophenyl)piperazin-2-one is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound can be synthesized through several methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts. One common synthetic route involves using diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The compound acts as a selective ligand for these receptors, which modulates neurotransmitter release and uptake, leading to various physiological effects .

Key Actions:

  • Serotonin Receptors: It has been shown to interact with serotonin receptors, influencing mood and behavior by altering serotonin levels .
  • Dopamine Receptors: The compound also binds to dopamine D4 receptors, which are involved in mood regulation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested for its efficacy against Chlamydia species, showing promise as a potential therapeutic agent .

Neuropharmacological Effects

Studies have demonstrated that piperazine derivatives, including this compound, can increase levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This modulation can lead to both beneficial effects (e.g., mood enhancement) and adverse effects (e.g., cardiovascular issues) depending on dosage and individual response .

Dosage and Toxicity

The effects of this compound vary significantly with dosage:

  • Low Doses: Minimal adverse effects observed.
  • High Doses: Increased risk of toxicity and other negative health outcomes.

Table 1 summarizes the observed effects at varying dosages based on animal model studies:

Dosage (mg/kg) Observed Effects Toxicity Level
0.1No significant effectsNone
1.0Mild behavioral changesLow
10Severe agitation and toxicityHigh

Study on Antimicrobial Activity

In a study examining the antimicrobial properties of piperazine derivatives, this compound was shown to selectively inhibit Chlamydia growth in infected cell lines. The study provided insights into its mechanism of action and potential as a starting point for drug development against this pathogen .

Neuropharmacological Study

Another investigation focused on the neuropharmacological profile of piperazine derivatives found that compounds similar to this compound could induce significant changes in sensory processing in glial cells. This highlights the compound's potential impact on cognitive functions and sensory processing pathways .

Properties

IUPAC Name

1-(4-chlorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMTVFGNDZYDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572411
Record name 1-(4-Chlorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55083-85-7
Record name 1-(4-Chlorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.